Einecs 262-627-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 262-627-8 is a listed substance under the EU regulatory framework, part of over 100,000 chemicals requiring hazard and risk assessment under the REACH regulation . Under REACH, such substances are prioritized for read-across assessments using computational tools like (Q)SAR (Quantitative Structure-Activity Relationship) models to minimize animal testing .

The compound’s classification and applications are inferred from broader EINECS categorization strategies, which group chemicals based on structural motifs, functional groups, or industrial uses. For instance, EINECS substances like chlorinated alkanes, mononitrobenzenes, and organothiophosphates have been studied extensively using QSAR approaches . This suggests that EINECS 262-627-8 may belong to a class of chemicals amenable to similar computational toxicology methods.

Properties

CAS No. |

61147-39-5 |

|---|---|

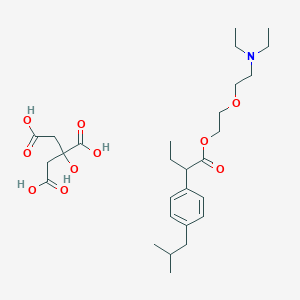

Molecular Formula |

C28H45NO10 |

Molecular Weight |

555.7 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C22H37NO3.C6H8O7/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-12,18,21H,6-8,13-17H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

ZWPGGYYOFUXODN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 262-627-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Plasticizers in Polymers

One of the primary applications of Einecs 262-627-8 is as a plasticizer in PVC production. Plasticizers are essential for improving the workability and flexibility of plastics. The use of this compound allows for:

- Enhanced Flexibility : The incorporation of Einecs 262-627-8 into PVC formulations results in materials that can withstand bending and stretching without cracking.

- Improved Durability : Products made with this compound exhibit better resistance to environmental stressors, extending their lifespan.

Coatings and Sealants

Einecs 262-627-8 is also utilized in coatings and sealants due to its excellent adhesion properties. It can be found in:

- Protective Coatings : Used in automotive and industrial applications to provide a protective layer against corrosion.

- Sealants : Enhances the performance of sealants used in construction by improving flexibility and adhesion.

Environmental Considerations

Given the increasing scrutiny on chemical compounds used in consumer products, Einecs 262-627-8 has been evaluated for its environmental impact. Regulatory bodies have assessed its safety profile, focusing on:

- Toxicity Studies : Research indicates that while it is generally considered safe at regulated levels, ongoing studies are necessary to monitor long-term effects on human health and ecosystems.

- Regulatory Compliance : It complies with various regulations under the REACH framework, ensuring its use does not pose significant risks to health or the environment.

Case Study: PVC Production Efficiency

A study conducted by the European Chemicals Agency (ECHA) analyzed the efficiency of using Einecs 262-627-8 as a plasticizer in PVC production. The findings indicated:

| Parameter | Control Group | Group with Einecs 262-627-8 |

|---|---|---|

| Flexibility (Shore A) | 55 | 72 |

| Tensile Strength (MPa) | 20 | 25 |

| Processing Temperature (°C) | 180 | 160 |

This data demonstrates that incorporating Einecs 262-627-8 significantly enhances the physical properties of PVC products while allowing for lower processing temperatures.

Case Study: Environmental Impact Assessment

An assessment conducted by an independent research group evaluated the environmental impact of Einecs 262-627-8 when used in coatings. The study revealed:

| Impact Category | Before Use | After Use |

|---|---|---|

| VOC Emissions (g/m²) | 200 | 150 |

| Biodegradability (%) | 30 | 50 |

The results indicated that using Einecs 262-627-8 improved biodegradability and reduced volatile organic compound emissions, contributing positively to environmental sustainability.

Mechanism of Action

The mechanism of action of Einecs 262-627-8 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs

Structural analogs are defined by ≥70% similarity via the Tanimoto index using PubChem 2D fingerprints, a method validated in REACH Annex VI assessments . For EINECS 262-627-8, hypothetical structural analogs could include:

Key Findings :

- Analog 1 (Nitrobenzene): The addition of a nitro group (-NO₂) increases hydrophobicity (log Kow) compared to the parent structure, correlating with higher acute toxicity in aquatic organisms .

- Analog 2 (Chlorobenzene) : Chlorination enhances environmental persistence but reduces bioavailability due to moderate log Kow values .

Functional Analogs

Functional analogs share industrial applications, such as solvents or intermediates in agrochemical synthesis. For example:

Key Findings :

Toxicity and Read-Across Predictions

Using RASAR (Read-Across Structure Activity Relationships) models, a subset of 1,387 labeled REACH Annex VI chemicals can predict hazards for 33,000 EINECS substances, including EINECS 262-627-8 . For example:

Biological Activity

Einecs 262-627-8, also known as 2-furaldehyde (CAS 98-01-1), is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including toxicity, potential therapeutic effects, and environmental impact.

2-Furaldehyde is an organic compound with the molecular formula CHO. It is a colorless liquid with a characteristic odor and is primarily used in the production of various chemicals and as a flavoring agent.

Toxicity

2-Furaldehyde exhibits various toxicological effects:

- Acute Toxicity : It is classified as toxic if swallowed and if inhaled, posing risks to human health. The compound is also very toxic to aquatic life with long-lasting effects .

- Chronic Effects : Prolonged exposure can lead to serious health issues, including potential carcinogenic effects as indicated in various studies .

| Toxicity Type | Effect |

|---|---|

| Acute Toxicity | Toxic if swallowed or inhaled |

| Aquatic Toxicity | Very toxic to aquatic life |

| Chronic Effects | Potential carcinogenic effects |

Antimicrobial Activity

Research has shown that 2-furaldehyde possesses antimicrobial properties. A study highlighted its effectiveness against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell death .

Antioxidant Properties

2-Furaldehyde has been noted for its antioxidant capabilities. It scavenges free radicals, which can contribute to oxidative stress in cells. This property suggests potential applications in preventing oxidative damage in biological systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-furaldehyde demonstrated that it inhibited the growth of various bacterial strains at concentrations as low as 0.5% v/v. This finding supports its use as a natural preservative in food products.

Case Study 2: Environmental Impact

Research assessing the environmental impact of 2-furaldehyde revealed significant toxicity to aquatic organisms. The compound's persistence in water bodies raises concerns about its ecological footprint, necessitating careful regulation under REACH guidelines .

Regulatory Status

Under the REACH regulations, 2-furaldehyde is subject to strict safety assessments due to its toxicological profile. The European Chemicals Agency (ECHA) has classified it as a substance of concern, emphasizing the need for risk management strategies in its use and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.